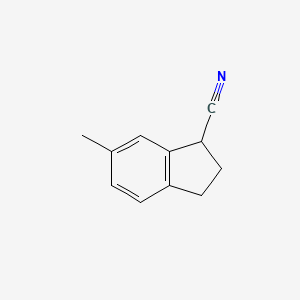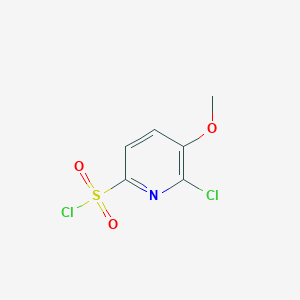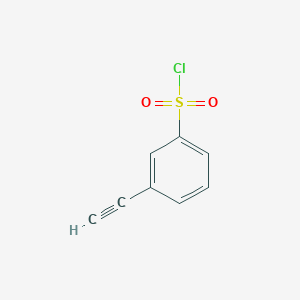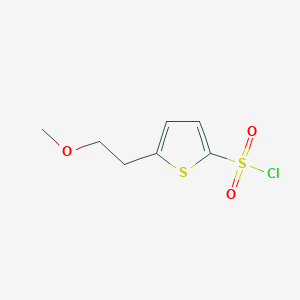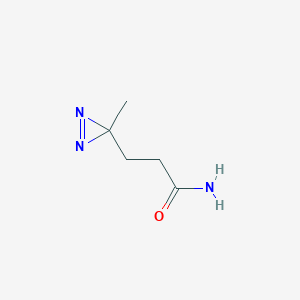
3-(3-methyl-3H-diazirin-3-yl)propanamide
Overview
Description
3-(3-Methyl-3H-diazirin-3-yl)propanamide (3-MDA) is a synthetic compound that has been studied for its potential applications in scientific research. It has been used as a tool to study the structure and function of proteins, enzymes, and other macromolecules in a variety of biological systems. 3-MDA has been identified as a useful tool for studying the biochemical and physiological effects of drugs, hormones, and other agents in laboratory settings.
Scientific Research Applications
1. Neural Development and Regeneration
3-(3-methyl-3H-diazirin-3-yl)propanamide has been utilized in the synthesis of N-(2-mercaptoethyl)-3-(3-methyl-3H-diazirine-3-yl) propanamide (N-MCEP-diazirine). This compound, with photoreactive properties, aids in the immobilization of proteins on chitosan films. This is significant for mimicking axon pathfinding in the nervous system, crucial during development and regeneration. N-MCEP-diazirine facilitates the spatial control of biotinylated-fusion proteins, like nerve growth factor and semaphorin3A, which are key in guiding neurite extension in vitro (McCormick, Wijekoon, & Leipzig, 2013).
2. Study of Thermolysis in Diazirines
Research on the thermolysis of compounds like 3-(3-methyldiazirin-3-yl)propan-1-ol and 3-(3-methyldiazirin-3-yl)propanoic acid provides insights into the behavior of diazirines under various conditions. Understanding the reaction kinetics and product formation from these compounds can inform broader chemical processes involving diazirines (Stevens, Liu, Soundararajan, & Paike, 1990).
3. Anesthetic Binding Site Identification
This compound derivatives, such as photoreactive analogs of propofol, have been used to study binding sites in γ-aminobutyric acid type A receptors (GABAARs). These studies are vital in understanding how general anesthetics like propofol modulate GABAAR function, thereby contributing to anesthesia (Stewart et al., 2011); (Jayakar et al., 2014).
4. Synthesis and Medicinal Chemistry
Derivatives of this compound have been synthesized and analyzed for their antinociceptive activities. These compounds show potential in medicinal chemistry, providing a basis for developing new therapeutic agents (Önkol, Şahin, Yıldırım, Erol, & Ito, 2004).
5. Applications in Material Science
The use of this compound derivatives in material science is demonstrated by its role in surface modification of graphitic carbon and carbon nanotubes. These applications are crucial in the field of nanotechnology and advanced materials (Lawrence et al., 2011).
6. Photochemistry and Spectroscopy
The electronic absorption spectra of 3-methyldiazirine and its derivatives have been studied to understand their photochemical properties. Such research is essential in fields like spectroscopy and photochemistry (Robertson & Merritt, 1972).
7. Protein Conformation Studies
3H-diazirine, a derivative of this compound, has been used to probe the surface topography and inner space of proteins. This method aids in understanding protein conformational transitions and mapping solvent accessibility along polypeptide sequences (Craig, Ureta, & Delfino, 2002).
properties
IUPAC Name |
3-(3-methyldiazirin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-5(7-8-5)3-2-4(6)9/h2-3H2,1H3,(H2,6,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWDWZPUHOBTDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




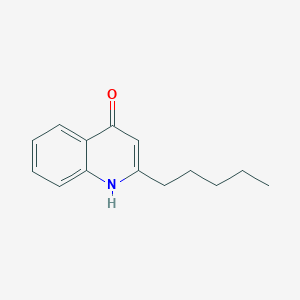
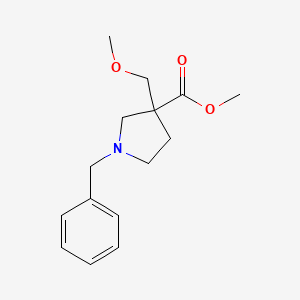

![tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate](/img/structure/B6614946.png)
![2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dichlorophenyl)acetic acid](/img/structure/B6614951.png)

